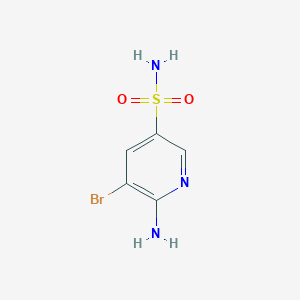

6-Amino-5-bromopyridine-3-sulfonamide

Overview

Description

6-Amino-5-bromopyridine-3-sulfonamide is a compound with the molecular formula C5H6BrN3O2S . It has a molecular weight of 252.09 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature .Scientific Research Applications

Synthesis of Pyridine Sulfonamides

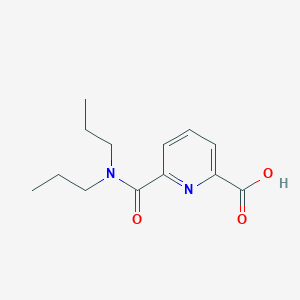

6-Amino-5-bromopyridine-3-sulfonamide has applications in the synthesis of various pyridine sulfonamides. An efficient method for synthesizing these sulfonamides involves transformations from 2,6-dibromopyridine, utilizing halogen-metal exchange and subsequent reactions with sulfuryl chloride and amidation (Emura et al., 2011).

Inhibition Studies of Carbonic Anhydrase

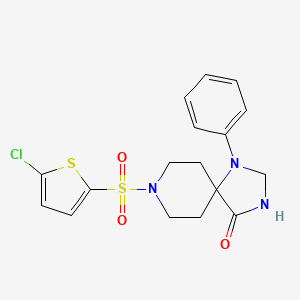

This compound is significant in the study of carbonic anhydrase inhibition. A series of benzo[d]thiazole-5- and 6-sulfonamides, which likely include derivatives of this compound, have been synthesized and tested for inhibition of human carbonic anhydrase isoforms. These studies have yielded promising results in identifying potential inhibitors for cytosolic and transmembrane isozymes (Abdoli et al., 2017).

Cross-Coupling Reactions

In the realm of organic synthesis, this compound plays a role in cross-coupling reactions. For example, N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized using 3-bromopyridine, demonstrating the compound's utility in creating a variety of sulfonamide derivatives (Han, 2010).

Electrocatalytic Carboxylation

Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, possibly involving this compound, has been investigated. This process avoids the use of volatile and toxic solvents and catalysts, emphasizing the compound's potential in eco-friendly chemical processes (Feng et al., 2010).

Antibody Generation for Sulfonamide Antibiotics

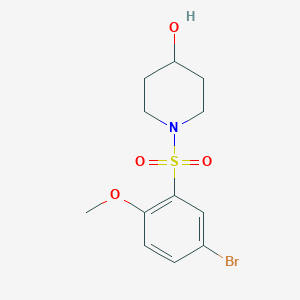

This compound contributes to the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies have been used to develop sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs), for detecting sulfonamide antibiotics in various samples (Adrián et al., 2009).

Antibacterial Activity

Some derivatives of this compound have shown high antibacterial activity against bacteria like Escherichia coli and Staphylococcus aureus. This points towards its potential application in developing new antibacterial agents (Gadad et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as 3-amino-6-bromopyridine, have been known to undergo polymerization via buchwald–hartwig amination .

Mode of Action

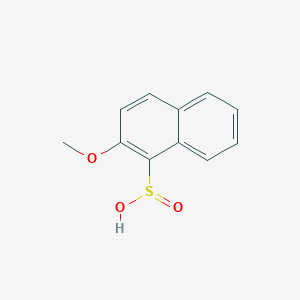

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed cross-coupling process .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which similar compounds participate in, is a key process in organic synthesis, contributing to the formation of complex organic structures .

Result of Action

The suzuki–miyaura coupling reaction, which similar compounds are involved in, is known to result in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Properties

IUPAC Name |

6-amino-5-bromopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYFPGBHSSVOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)

![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)